3-氟环丁烷-1-甲醛

描述

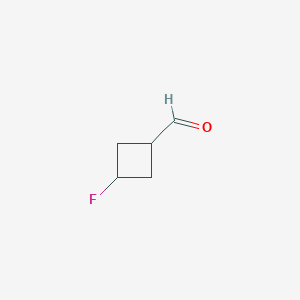

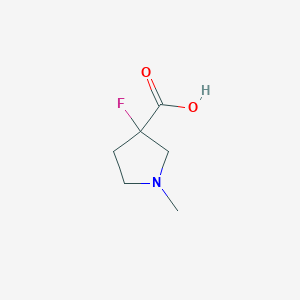

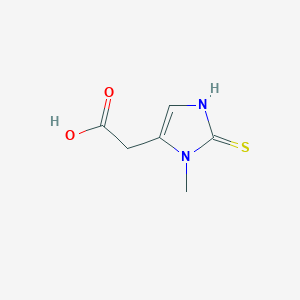

3-Fluorocyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C5H7FO . It has a molecular weight of 102.11 . It is commonly used in research and not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 3-Fluorocyclobutane-1-carbaldehyde consists of a cyclobutane ring with a fluorine atom and a carbaldehyde group attached . The exact structure can be represented by the SMILES notation: O=CC1CC(F)C1 .科学研究应用

Synthesis of Coumarin–Chalcone Hybrid Molecules

Scientific Field

Organic Chemistry and Pharmacology

Application Summary

The compound has been used in the synthesis of coumarin–chalcone hybrid molecules, which exhibit significant antioxidant potential. These hybrids are synthesized using various aromatic aldehydes, including 3-Fluorocyclobutane-1-carbaldehyde, to potentially treat pathological conditions related to oxidative stress .

Methods of Application

The synthesis involves confirming the structures of the compounds using Infrared (IR), Proton Nuclear Magnetic Resonance (1H NMR) , and mass spectral analyses. The antioxidant potential is evaluated against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .

Results

Compounds 5o and 5k , which likely include the 3-Fluorocyclobutane-1-carbaldehyde, exhibited significant antioxidant potential compared to the standard drug ascorbic acid. This suggests a promising avenue for developing treatments for diseases caused by oxidative stress .

PET Imaging in Cancer Research

Scientific Field

Nuclear Medicine and Oncology

Application Summary

3-Fluorocyclobutane-1-carbaldehyde is used in the synthesis of Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC) , a PET radiotracer for cancer evaluation .

Methods of Application

The tracer is used in clinical trials to describe common physiological uptake patterns, incidental findings, and variants in patients undergoing (18)F-FACBC PET scans .

Results

The liver and pancreas showed the most intense uptake, with moderate activity in salivary and pituitary glands. The tracer exhibited little renal excretion, which is beneficial for early imaging time windows in cancer evaluation .

Medicinal Chemistry: Synthesis of Pyrrole Derivatives

Scientific Field

Medicinal Chemistry

Application Summary

This compound is utilized in the synthesis of pyrrole derivatives, which are important scaffolds in drug discovery. Pyrrole-3-carbaldehydes, in particular, are synthesized through a one-pot sequential multicomponent reaction involving 3-Fluorocyclobutane-1-carbaldehyde .

Methods of Application

The process involves a proline-catalyzed direct Mannich reaction-cyclization sequence, followed by IBX-mediated oxidative aromatization .

Results

The method allows for the efficient synthesis of N-arylpyrrole-3-carbaldehydes, which are valuable intermediates for creating bioactive fused heterocyclic scaffolds .

Nuclear Medicine: PET Imaging Agent Synthesis

Scientific Field

Nuclear Medicine

Application Summary

3-Fluorocyclobutane-1-carbaldehyde is a precursor in the synthesis of PET imaging agents like syn-1-Amino-3-[^18F]fluorocyclobutane-1-carboxylic acid, which is used for brain tumor imaging .

Methods of Application

The synthesized agent is studied for its potential use in PET oncology, particularly for its high tumor-to-brain uptake ratio .

Results

The studies suggest that such agents can accumulate in high concentrations intracellularly, making them useful for imaging applications in oncology .

Organic Synthesis: Building Blocks for Research

Scientific Field

Organic Synthesis

Application Summary

3-Fluorocyclobutane-1-carbaldehyde serves as a novel building block for research, providing a foundation for the synthesis of various organic compounds .

Methods of Application

It is used in the synthesis of complex molecules, leveraging its reactive aldehyde group for further chemical transformations .

Results

The use of this compound as a building block enables the creation of a wide range of substances for further experimental and practical applications .

Prostate Cancer Imaging

Application Summary

The compound is used in the synthesis of 18F-fluciclovine , a PET radiotracer for prostate cancer imaging. It helps evaluate the expression of amino acid transporters in prostate cancer and their impact on tracer uptake .

Methods of Application

Patients with prostate cancer undergo PET/CT scans using 18F-fluciclovine . The uptake of the tracer is correlated with the expression of amino acid transporters like ASCT2 and LAT1, assessed through immunohistochemistry on tissue microarrays .

Results

The study found that the uptake of 18F-fluciclovine correlates significantly with LAT1 expression, suggesting its role in the transport of the tracer in local prostate cancer not exposed to hormonal therapy .

Synthesis of Cyclobutane-Containing Natural Products

Scientific Field

Organic Chemistry

Application Summary

3-Fluorocyclobutane-1-carbaldehyde can be used as a precursor in the total synthesis of cyclobutane-containing natural products, which have various biological activities .

Methods of Application

The synthesis involves complex strategies for constructing cyclobutane rings, which are key subunits in these natural products .

Results

The advancement in the synthesis techniques allows for the creation of complex natural products with potential therapeutic applications .

安全和危害

属性

IUPAC Name |

3-fluorocyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-5-1-4(2-5)3-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGDFLZXBOFJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorocyclobutane-1-carbaldehyde | |

CAS RN |

1780295-33-1 | |

| Record name | 3-fluorocyclobutane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1446657.png)

![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)

![3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1446661.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)